1-Chlor-isoquinolin-7-ol

Übersicht

Beschreibung

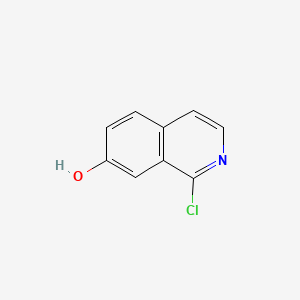

1-Chloroisoquinolin-7-ol is an organic compound with the molecular formula C9H6ClNO. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the first position and a hydroxyl group at the seventh position of the isoquinoline ring.

Wissenschaftliche Forschungsanwendungen

1-Chloroisoquinolin-7-ol has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Materials Science: It is used in the development of organic semiconductors and other advanced materials.

Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloroisoquinolin-7-ol can be synthesized through several methods. One common approach involves the chlorination of isoquinolin-7-ol using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of 1-Chloroisoquinolin-7-ol may involve large-scale chlorination processes, where isoquinolin-7-ol is treated with chlorinating agents in reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or distillation techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloroisoquinolin-7-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Isoquinolin-7-amine, Isoquinolin-7-thiol.

Oxidation: 1-Chloroisoquinolin-7-one.

Reduction: 1-Chloroisoquinolin-7-amine.

Wirkmechanismus

The mechanism of action of 1-Chloroisoquinolin-7-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The chlorine and hydroxyl groups play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

- 1-Bromoisoquinolin-7-ol

- 1-Iodoisoquinolin-7-ol

- 1-Fluoroisoquinolin-7-ol

Comparison: 1-Chloroisoquinolin-7-ol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and physicochemical properties compared to its halogenated analogs. For instance, the chlorine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications. In contrast, the bromo and iodo analogs may exhibit higher reactivity but lower stability, while the fluoro analog may have different electronic properties .

Biologische Aktivität

1-Chloroisoquinolin-7-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 1-chloroisoquinolin-7-ol, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

1-Chloroisoquinolin-7-ol belongs to the isoquinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The presence of the chlorine substituent at the first position and a hydroxyl group at the seventh position enhances its reactivity and biological interactions.

The biological activity of 1-chloroisoquinolin-7-ol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in various biochemical pathways. This inhibition can lead to altered cellular functions, which is particularly useful in cancer therapy.

- Antimicrobial Activity : Preliminary studies indicate that 1-chloroisoquinolin-7-ol exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Cytotoxic Effects : Research has demonstrated that the compound can induce apoptosis in cancer cells, which is a desirable trait for anticancer agents.

Anticancer Properties

Several studies have investigated the anticancer potential of 1-chloroisoquinolin-7-ol. For instance, a study conducted on various cancer cell lines revealed that the compound effectively reduces cell viability through apoptosis induction. The IC50 values ranged from 10 to 20 µM across different cell lines, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung carcinoma) | 12.5 | Apoptosis induction |

| HCT116 (Colon carcinoma) | 15.0 | Cell cycle arrest |

| MCF7 (Breast carcinoma) | 18.0 | Enzyme inhibition |

Antimicrobial Activity

In vitro studies have shown that 1-chloroisoquinolin-7-ol possesses antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be effective at concentrations below 50 µg/mL.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Bactericidal |

| Escherichia coli | 30 | Bacteriostatic |

| Candida albicans | 40 | Fungicidal |

Case Study 1: Anticancer Efficacy

A recent study published in Cancer Research evaluated the effects of 1-chloroisoquinolin-7-ol on glioma cells. The results indicated that treatment with the compound led to significant tumor growth inhibition compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, researchers tested 1-chloroisoquinolin-7-ol against clinical isolates of resistant bacterial strains. The compound demonstrated potent activity, providing a promising lead for developing new antimicrobial agents.

Discussion

The biological activities of 1-chloroisoquinolin-7-ol suggest its potential as a therapeutic agent in oncology and infectious diseases. Its ability to inhibit key enzymes and induce apoptosis makes it a valuable candidate for further investigation in drug development.

Eigenschaften

IUPAC Name |

1-chloroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMSWNGLUWDWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676385 | |

| Record name | 1-Chloroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168003-06-3 | |

| Record name | 1-Chloroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.